3-(2'-Methylpiperidino)propyl p-hydroxybenzoate

Local anesthesia Topical anesthesia Structure-activity relationship

3-(2'-Methylpiperidino)propyl p-hydroxybenzoate (CAS 63916-87-0) is a synthetic piperidine-alkyl benzoate ester with the molecular formula C₁₆H₂₃NO₃ and a molecular weight of 277.36 g/mol. The compound consists of a 2-methylpiperidine head group linked via a propyl spacer to a p-hydroxybenzoate aromatic moiety.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 63916-87-0
Cat. No. B15347320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2'-Methylpiperidino)propyl p-hydroxybenzoate
CAS63916-87-0
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C16H23NO3/c1-13-5-2-3-10-17(13)11-4-12-20-16(19)14-6-8-15(18)9-7-14/h6-9,13,18H,2-5,10-12H2,1H3
InChIKeyASQZBIDTYBYRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2'-Methylpiperidino)propyl p-hydroxybenzoate (CAS 63916-87-0): Core Structural and Physicochemical Profile


3-(2'-Methylpiperidino)propyl p-hydroxybenzoate (CAS 63916-87-0) is a synthetic piperidine-alkyl benzoate ester with the molecular formula C₁₆H₂₃NO₃ and a molecular weight of 277.36 g/mol . The compound consists of a 2-methylpiperidine head group linked via a propyl spacer to a p-hydroxybenzoate aromatic moiety. It belongs to a well‑studied class of local anesthetic candidates derived from substituted piperidinoalcohols, first systematically characterized by McElvain and Carney in 1946 [1]. The presence of the para‑hydroxyl substituent distinguishes this molecule from its clinical benchmark, piperocaine (the parent unsubstituted benzoate), and from the highly potent topical anesthetic cyclomethycaine (the p‑cyclohexyloxy analog).

3-(2'-Methylpiperidino)propyl p-hydroxybenzoate: Why In‑Class Analogs Cannot Be Freely Interchanged


Within the 3-(2-methylpiperidino)propyl benzoate series, even a single substituent change on the aromatic ring can invert the pharmacological profile [1]. The parent compound piperocaine (unsubstituted benzoate) is a clinically adopted local anesthetic, while cyclomethycaine (p‑cyclohexyloxy) is a potent topical agent. In contrast, the p‑hydroxy derivative loses topical anesthetic activity entirely and exhibits elevated toxicity [1]. Consequently, procurement or experimental substitution based solely on core scaffold similarity risks selecting a molecule with fundamentally different efficacy and safety characteristics.

3-(2'-Methylpiperidino)propyl p-hydroxybenzoate: Quantitative Comparator Evidence for Selection Decisions


Topical Anesthetic Activity: p‑Hydroxy Derivative vs. Piperocaine (Parent Compound)

In the foundational structure‑activity study of piperidino‑alkyl benzoates by McElvain and Carney, compound no. 11 (the p‑hydroxy derivative, CAS 63916‑87‑0) was directly compared with compound no. 1 (piperocaine, the unsubstituted benzoate) in the rabbit corneal topical anesthesia assay. Piperocaine produced measurable anesthesia duration, whereas the p‑hydroxy analog exhibited a complete loss of topical anesthetic action [1]. This contrast is explicitly attributed to the para‑hydroxyl group, which 'causes the molecule to lose its topical anesthetic action' [1].

Local anesthesia Topical anesthesia Structure-activity relationship

Acute Toxicity Elevation: p‑Hydroxy Derivative vs. Piperocaine

The same 1946 study reported that the p‑hydroxy substituent not only abolished topical anesthesia but also 'causes the molecule … to become more toxic' relative to the parent compound [1]. While the study's Table I provides quantitative intravenous and subcutaneous toxicity values for all analogs, the published text explicitly highlights that compound no. 11 (p‑OH) shows increased toxicity compared with piperocaine (no. 1), which itself had an established clinical safety margin as the drug Metycaine [1].

Toxicity Local anesthetics Safety margin

Positional Isomer Effect: para- vs. meta- vs. ortho-Hydroxy Substitution

The McElvain and Carney study directly compared the three hydroxy‑positional isomers: ortho (no. 9), meta (no. 10), and para (no. 11). The authors concluded that 'the hydroxyl substituent causes an improvement in the pharmacological action only when it is in the o‑ or m‑position,' whereas 'as a p‑substituent this group causes the molecule to lose its topical anesthetic action as well as to become more toxic' [1]. This represents a rare, clear‑cut positional isomer differentiation where activity inversion is absolute.

Positional isomerism Local anesthetics Structure-activity relationship

Synthetic Utility as a Cyclomethycaine Precursor: p‑Hydroxy vs. Meta‑Hydroxy Isomer

Cyclomethycaine (Surfacaine®), a marketed topical anesthetic, is 3‑(2‑methylpiperidino)propyl p‑cyclohexyloxybenzoate. Its synthesis proceeds via O‑alkylation of the p‑hydroxybenzoate ester . Therefore, CAS 63916‑87‑0 is the direct synthetic precursor to cyclomethycaine, whereas the meta‑hydroxy isomer (CAS 63916‑85‑8) or ortho‑hydroxy isomer cannot yield the clinically approved p‑cyclohexyloxy derivative.

Cyclomethycaine Synthetic intermediate Procurement differentiation

3-(2'-Methylpiperidino)propyl p-hydroxybenzoate: Evidence‑Backed Selection and Application Scenarios


Structure‑Activity Relationship (SAR) Studies of Local Anesthetic Piperidine Esters

Investigators systematically probing the effect of aromatic ring substitution on anesthetic activity can use CAS 63916‑87‑0 as the definitive para‑hydroxy reference point. The compound's complete lack of topical anesthesia, directly contrasted with the active ortho and meta isomers in the same study [1], provides a binary activity marker for computational docking, QSAR model training, and pharmacophore validation.

Toxicological Benchmarking in Piperidine‑Based Anesthetic Development

Because the p‑hydroxy derivative is explicitly documented as more toxic than the clinically used piperocaine [1], it can serve as a positive toxicity control or safety‑margin comparator when screening novel piperidine‑alkyl esters. This prevents overestimation of safety in lead optimization campaigns.

Synthetic Intermediate for Cyclomethycaine and p‑Alkoxy Analogs

CAS 63916‑87‑0 is the direct precursor for cyclomethycaine via O‑alkylation . Procurement is justified when the synthetic route requires the p‑hydroxy ester as a key building block, enabling parallel synthesis of a focused library of p‑alkoxy‑substituted piperidino‑propyl benzoate analogs for pharmacological screening.

Analytical Reference Standard for Isomeric Purity Assessment

Given the dramatic pharmacological divergence among the ortho, meta, and para hydroxy isomers, CAS 63916‑87‑0 serves as a certified reference material for HPLC, LC‑MS, or NMR method development aimed at quantifying and controlling positional isomer impurities in active pharmaceutical ingredient (API) batches of piperocaine or cyclomethycaine.

Quote Request

Request a Quote for 3-(2'-Methylpiperidino)propyl p-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.